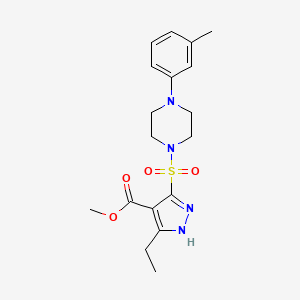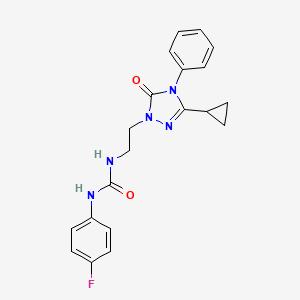![molecular formula C27H29ClN2O4S2 B2599406 N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide CAS No. 2454246-18-3](/img/structure/B2599406.png)
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- YQ128は、NLRP3(NOD様受容体P3)インフラマソームの強力かつ選択的な第2世代阻害剤です 。NLRP3インフラマソームは、自然免疫と炎症に重要な役割を果たしています。
- YQ128はインターロイキン-1β(IL-1β)の産生を抑制しますが、腫瘍壊死因子-α(TNF-α)の産生には影響を与えません。
- 血液脳関門(BBB)を通過して中枢神経系(CNS)に到達することができます。
作用機序
- YQ128は、NLRP3を特異的に標的とすることでNLRP3インフラマソームを阻害します。
- 関与する正確な分子標的と経路については、さらなる調査が必要です。
類似の化合物との比較
- YQ128の独自性は、NLRP3に対する選択性にあります。
- 類似の化合物には、MCC950(別のNLRP3阻害剤)やその他のインフラマソームモジュレーターが含まれます。
YQ128は、主に炎症と免疫応答の文脈で研究されていることを忘れないでください。
生化学分析
Biochemical Properties
YQ128 plays a significant role in biochemical reactions, particularly in the maturation and production of IL-1β and IL-18 . It interacts with the NLRP3 inflammasome, a multiprotein complex that regulates inflammation . YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Cellular Effects
YQ128 has profound effects on various types of cells and cellular processes. It significantly and selectively suppresses the production of IL-1β, but not TNF-α . This selective inhibition demonstrates the specific cellular effects of YQ128 on the NLRP3 inflammasome .
Molecular Mechanism
YQ128 exerts its effects at the molecular level primarily through its interaction with the NLRP3 inflammasome . Upon activation, NLRP3 oligomerizes and recruits partner proteins to form a supramolecular platform to process the maturation and release of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
In laboratory settings, YQ128 shows a time-dependent effect. In primary mouse peritoneal macrophage cells, YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Dosage Effects in Animal Models
The effects of YQ128 vary with different dosages in animal models
Transport and Distribution
YQ128 can penetrate into the CNS . In SD rats, YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg .
Subcellular Localization
準備方法
- 残念ながら、YQ128の具体的な合成経路と反応条件は、文献では広く入手できません。
- 工業生産方法も十分に文書化されていません。
化学反応の分析
- YQ128はさまざまな化学反応を起こしますが、具体的な種類(酸化、還元、置換)の詳細情報は限られています。
- これらの反応で使用される一般的な試薬と条件は明らかにされていません。
- YQ128反応から生成される主要な生成物は、広く報告されていません。
科学研究への応用
- YQ128は、さまざまな文脈で研究されています。
炎症研究: NLRP3阻害作用により、YQ128は炎症過程の理解に関連しています。
神経炎症とCNS疾患: BBB透過性により、CNS関連研究に役立ちます。
創薬: 研究者は、YQ128を潜在的な治療薬として探求しています。
免疫学と自己免疫疾患: 免疫応答への影響を調査しています。
細胞生物学とシグナル伝達経路: YQ128の細胞経路への影響が注目されています。
科学的研究の応用
- YQ128 has been studied in various contexts:
Inflammation Research: Due to its NLRP3 inhibition, YQ128 is relevant for understanding inflammatory processes.
Neuroinflammation and CNS Disorders: Its BBB penetration makes it valuable for CNS-related studies.
Drug Development: Researchers explore YQ128 as a potential therapeutic agent.
Immunology and Autoimmune Diseases: Investigating its effects on immune responses.
Cell Biology and Signaling Pathways: YQ128’s impact on cellular pathways is of interest.
類似化合物との比較
- YQ128’s uniqueness lies in its selectivity for NLRP3.
- Similar compounds include MCC950 (another NLRP3 inhibitor) and other inflammasome modulators.
Remember that YQ128 is primarily studied in the context of inflammation and immune responses.
特性
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)


![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2599336.png)

![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)

